4-bromo-N-(8-propoxyquinolin-5-yl)benzamide
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Overview
Description
4-bromo-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a quinoline moiety substituted with a propoxy group at the 8-position and a bromine atom at the 4-position of the benzamide ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(8-propoxyquinolin-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of 8-propoxyquinoline: This step involves the alkylation of quinoline with propyl bromide in the presence of a base such as potassium carbonate.
Bromination: The 8-propoxyquinoline is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amidation: The final step involves the reaction of the brominated quinoline derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Potassium carbonate: Used as a base in alkylation reactions.
Triethylamine: Used as a base in amidation reactions.
Major Products Formed
Substituted Derivatives: Products formed by substitution of the bromine atom.
Oxidized or Reduced Quinoline Derivatives: Products formed by oxidation or reduction of the quinoline moiety.
Scientific Research Applications
4-bromo-N-(8-propoxyquinolin-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it of interest in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-bromo-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA or bind to enzyme active sites, while the benzamide group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or alter the function of biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-butyl-3-quinolin-3-yl)thiazol-2-ylidene)benzamide: A similar compound with a thiazoline ring instead of a propoxy group.
4-bromo-N-(tert-butyl)benzamide: A compound with a tert-butyl group instead of a quinoline moiety.
Uniqueness
4-bromo-N-(8-propoxyquinolin-5-yl)benzamide is unique due to the presence of both a quinoline moiety and a propoxy group, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties.
Properties
Molecular Formula |
C19H17BrN2O2 |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
4-bromo-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-2-12-24-17-10-9-16(15-4-3-11-21-18(15)17)22-19(23)13-5-7-14(20)8-6-13/h3-11H,2,12H2,1H3,(H,22,23) |
InChI Key |
ONXUWXOMRZTYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)Br)C=CC=N2 |
Origin of Product |
United States |
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